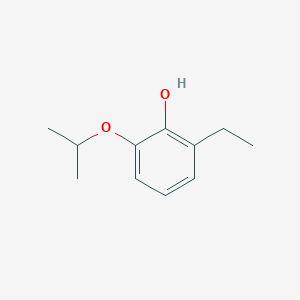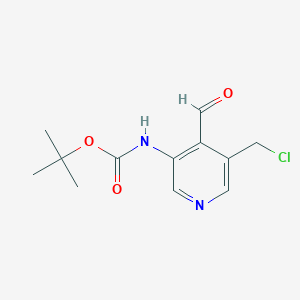
4-Chloro-3-difluoromethoxy-2-hydroxymethylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-3-difluoromethoxy-2-hydroxymethylpyridine is a chemical compound with significant interest in various scientific fields This compound is characterized by its unique structure, which includes a pyridine ring substituted with chloro, difluoromethoxy, and hydroxymethyl groups
Preparation Methods
One common method involves the use of Selectfluor® for the fluorination step . Industrial production methods often employ advanced techniques to ensure high yield and purity, such as the use of specific catalysts and controlled reaction conditions.
Chemical Reactions Analysis
4-Chloro-3-difluoromethoxy-2-hydroxymethylpyridine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate, leading to the formation of corresponding pyridine N-oxides.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride, resulting in the formation of reduced pyridine derivatives.
Scientific Research Applications
4-Chloro-3-difluoromethoxy-2-hydroxymethylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-3-difluoromethoxy-2-hydroxymethylpyridine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate various biochemical processes .
Comparison with Similar Compounds
When compared to similar compounds, 4-Chloro-3-difluoromethoxy-2-hydroxymethylpyridine stands out due to its unique combination of substituents on the pyridine ring. Similar compounds include:
- 3-Chloro-4-(difluoromethoxy)pyridin-2-ylmethanamine hydrochloride
- N-[3-chloro-4-(difluoromethoxy)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide
These compounds share some structural similarities but differ in their specific substituents and resulting properties.
Properties
Molecular Formula |
C7H6ClF2NO2 |
|---|---|
Molecular Weight |
209.58 g/mol |
IUPAC Name |
[4-chloro-3-(difluoromethoxy)pyridin-2-yl]methanol |
InChI |
InChI=1S/C7H6ClF2NO2/c8-4-1-2-11-5(3-12)6(4)13-7(9)10/h1-2,7,12H,3H2 |
InChI Key |
WMHKGCFNHQMSTK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1Cl)OC(F)F)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![[6-(3-Iodophenyl)pyridin-3-YL]methanol](/img/structure/B14853831.png)





